Octadecyl 3-chlorobutanoate
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Overview
Description
Octadecyl 3-chlorobutanoate is an organic compound with the molecular formula C22H43ClO2 It is an ester derived from the reaction between octadecanol and 3-chlorobutanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecyl 3-chlorobutanoate typically involves the esterification reaction between octadecanol and 3-chlorobutanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of solid-phase extraction techniques can further purify the compound .
Chemical Reactions Analysis
Types of Reactions: Octadecyl 3-chlorobutanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form octadecanol and 3-chlorobutanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.
Major Products:
Hydrolysis: Octadecanol and 3-chlorobutanoic acid.
Reduction: Octadecyl 3-hydroxybutanoate.
Substitution: Octadecyl 3-hydroxybutanoate or other substituted derivatives.
Scientific Research Applications
Octadecyl 3-chlorobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of lipid metabolism and as a model compound for studying ester hydrolysis in biological systems.
Industry: this compound is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of octadecyl 3-chlorobutanoate involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The compound can undergo hydrolysis in the presence of esterases, leading to the release of octadecanol and 3-chlorobutanoic acid.
Lipid Metabolism: The compound can be incorporated into lipid bilayers, affecting membrane fluidity and function.
Drug Delivery: As a prodrug, it can be hydrolyzed in vivo to release active pharmaceutical agents.
Comparison with Similar Compounds
Octadecyl 3-chlorobutanoate can be compared with other similar compounds, such as:
Octadecyl 4-chlorobutanoate: Similar in structure but with the chlorine atom at the 4-position instead of the 3-position.
Octadecyl 3-chloropropanoate: Similar but with a shorter carbon chain in the ester moiety.
Octadecyl 3-hydroxybutanoate: The hydrolyzed product of this compound.
Properties
CAS No. |
88414-24-8 |
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Molecular Formula |
C22H43ClO2 |
Molecular Weight |
375.0 g/mol |
IUPAC Name |
octadecyl 3-chlorobutanoate |
InChI |
InChI=1S/C22H43ClO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-22(24)20-21(2)23/h21H,3-20H2,1-2H3 |
InChI Key |
IDYIKPKMBHKZJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CC(C)Cl |
Origin of Product |
United States |
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